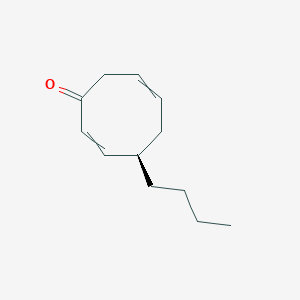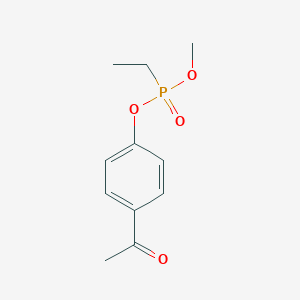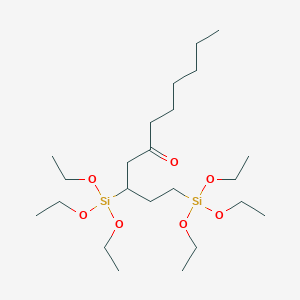![molecular formula C11H15NO5 B14203632 1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- CAS No. 872832-66-1](/img/structure/B14203632.png)
1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[35]non-5-ene-2,7-dione, 1,5,9-trimethoxy- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with a suitable amine and a diketone, followed by cyclization to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.5]nonane: Lacks the methoxy groups and has different reactivity and applications.
1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties.
1,3-Dioxane-1,3-dithiane spiranes: Contains sulfur and oxygen atoms in the spirocyclic ring, offering unique stereochemistry and reactivity.
Uniqueness
1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy- is unique due to its specific spirocyclic structure combined with methoxy groups. This combination imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
872832-66-1 |
|---|---|
Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1,5,9-trimethoxy-1-azaspiro[3.5]non-5-ene-2,7-dione |
InChI |
InChI=1S/C11H15NO5/c1-15-8-4-7(13)5-9(16-2)11(8)6-10(14)12(11)17-3/h4,9H,5-6H2,1-3H3 |
InChI Key |
MAUWYECUBOWZQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)C=C(C12CC(=O)N2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)

![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine](/img/structure/B14203582.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)




![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)


